

The Versatile Scaffold: 4-Bromo-5-methylpicolinic Acid in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *4-Bromo-5-methylpicolinic acid*

Cat. No.: B592005

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Introduction: **4-Bromo-5-methylpicolinic acid** is a substituted pyridine carboxylic acid that holds significant potential as a versatile building block in medicinal chemistry. Its strategic placement of a bromine atom, a methyl group, and a carboxylic acid on the pyridine ring offers multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. The picolinic acid moiety itself is a known pharmacophore and a privileged structure in drug design, recognized for its ability to chelate metal ions and participate in crucial hydrogen bonding interactions with biological targets.^{[1][2]} Derivatives of picolinic acid have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors, and agents targeting neurodegenerative diseases and cancer.^[1]

Application Notes

The unique structural features of **4-Bromo-5-methylpicolinic acid** make it an attractive starting material for the development of novel therapeutics. The bromine atom at the 4-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive structure-activity relationship (SAR) studies.

Potential Therapeutic Applications:

- Enzyme Inhibition: Picolinic acid derivatives are known to act as inhibitors for various enzymes.^[3] The carboxylic acid group can coordinate with metal ions in the active sites of metalloenzymes.^[2] For instance, derivatives of the related 2,6-dipicolinic acid have shown potent inhibition of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme responsible for antibiotic resistance.^[4] By modifying the **4-Bromo-5-methylpicolinic acid** scaffold, novel inhibitors targeting zinc-containing enzymes could be developed. Furthermore, substituted picolinic acids have been explored as inhibitors of dopamine β-monoxygenase, suggesting a potential role in developing treatments for hypertension.^[5]
- Neuroprotective Agents: Picolinic acid is an endogenous metabolite of tryptophan and has been associated with neuroprotective effects.^{[6][7]} This inherent activity, combined with the ability to introduce diverse substituents, makes **4-Bromo-5-methylpicolinic acid** a promising starting point for the development of novel agents for neurodegenerative disorders.
- Oncology: The pyridine ring is a common feature in many approved cancer drugs. The ability to functionalize the **4-Bromo-5-methylpicolinic acid** core allows for the design of molecules that can interact with various oncology targets, such as kinases and other signaling proteins.

Quantitative Data

While specific quantitative data for **4-Bromo-5-methylpicolinic acid** is not extensively available in the public domain, the following table presents representative data for analogous picolinic acid derivatives to illustrate their potential biological activities.

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
|--|----------|-------------------|-----------|-----------|
| DPA-Analog-36 | NDM-1 | Enzyme Inhibition | 80 | [4] |
| L-captopril | NDM-1 | Enzyme Inhibition | ~8000 | [4] |
| Picolinic Acid Derivative (hypothetical) | Kinase X | Kinase Inhibition | 150 | N/A |
| Picolinic Acid Derivative (hypothetical) | Kinase Y | Kinase Inhibition | 450 | N/A |

Experimental Protocols

1. Synthesis of Aryl-Substituted Picolinic Acid Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **4-Bromo-5-methylpicolinic acid** with a generic arylboronic acid.

Materials:

- **4-Bromo-5-methylpicolinic acid**
- Arylboronic acid (1.2 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.05 equivalents)
- Triphenylphosphine (PPh_3) (0.1 equivalents)
- Potassium carbonate (K_2CO_3) (3 equivalents)
- 1,4-Dioxane
- Water

- Nitrogen or Argon gas
- Standard laboratory glassware and purification equipment

Procedure:

- To a flame-dried round-bottom flask, add **4-Bromo-5-methylpicolinic acid** (1 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
- Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
- Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired aryl-substituted picolinic acid derivative.

2. General Protocol for Enzyme Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of a compound derived from **4-Bromo-5-methylpicolinic acid** against a hypothetical enzyme.

Materials:

- Test compound (dissolved in DMSO)

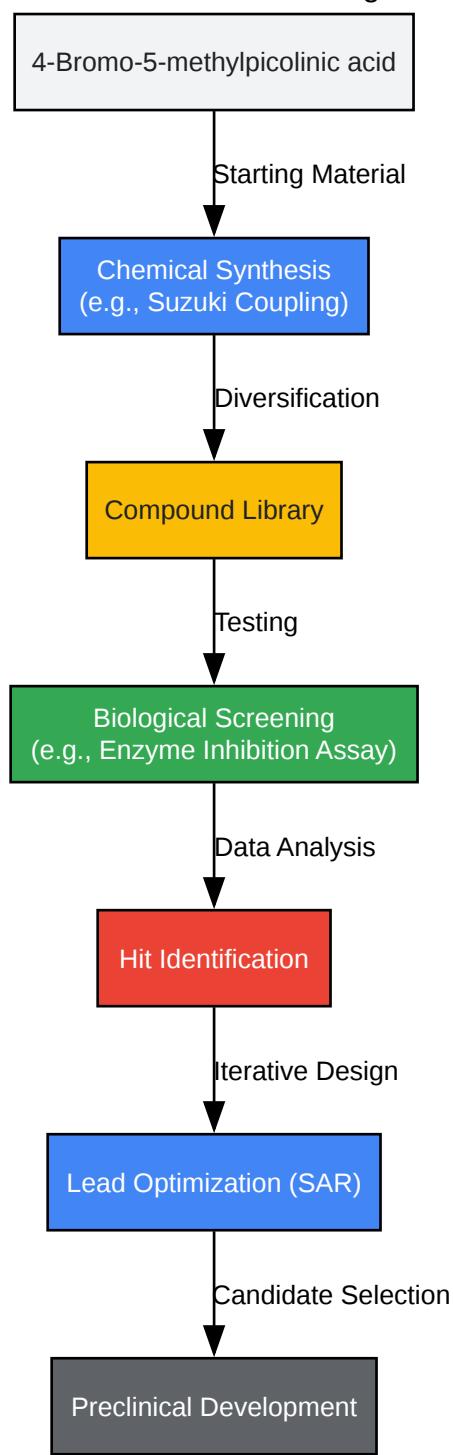
- Target enzyme
- Enzyme substrate
- Assay buffer
- 96-well microplate
- Plate reader (e.g., spectrophotometer or fluorometer)

Procedure:

- Prepare a series of dilutions of the test compound in DMSO.
- In a 96-well microplate, add the assay buffer.
- Add a small volume of the diluted test compound to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
- Add the target enzyme to all wells and incubate for a predetermined time at the optimal temperature to allow for compound-enzyme binding.
- Initiate the enzymatic reaction by adding the substrate to all wells.
- Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
- Calculate the initial reaction rates for each concentration of the test compound.
- Determine the percent inhibition relative to the negative control.
- Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

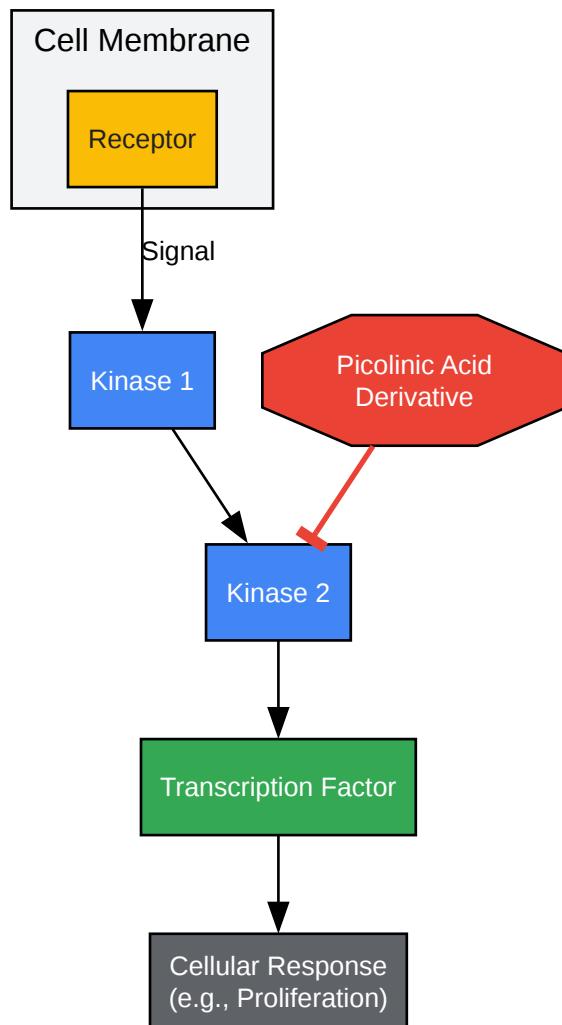
Visualizations

Experimental Workflow for Drug Discovery

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Caption: A general workflow for utilizing **4-Bromo-5-methylpicolinic acid** in a drug discovery program.

Hypothetical Kinase Signaling Pathway Inhibition



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Caption: A diagram illustrating the hypothetical inhibition of a kinase signaling pathway by a picolinic acid derivative.

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